Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)ethanol in Medicinal Chemistry
Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)ethanol in Medicinal Chemistry
Executive Summary
1-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS: 66956-74-9) represents a critical sp³-rich building block in modern drug discovery. As a polar, non-aromatic scaffold, it serves as a superior bioisostere to cyclohexyl and phenyl moieties, offering reduced lipophilicity (LogP) and enhanced metabolic stability. This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this moiety in lead optimization, specifically addressing its role in lowering attrition rates associated with high aromaticity.
Part 1: Chemical Identity & Physicochemical Profile[1]
The integration of the tetrahydropyran (THP) ring into drug candidates is a proven strategy to improve pharmacokinetic profiles. The 1-(tetrahydro-2H-pyran-4-yl)ethanol motif specifically introduces a chiral secondary alcohol handle, allowing for further diversification via etherification, esterification, or oxidation.
Identification Data
| Parameter | Specification |
| IUPAC Name | 1-(Oxan-4-yl)ethan-1-ol |
| Common Name | 1-(Tetrahydro-2H-pyran-4-yl)ethanol |
| CAS Number | 66956-74-9 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| SMILES | CC(C1CCOCC1)O |
| Chirality | Contains 1 stereocenter (C1 of the ethyl group); typically supplied as a racemate. |
Physicochemical Properties
| Property | Value | Context/Notes |
| Physical State | Colorless Liquid | At standard temperature/pressure. |
| Boiling Point | 95–98 °C | @ 22 mmHg (Vacuum distillation required for purification). |
| Density | 1.027 g/mL | @ 25 °C. |
| LogP (Calc) | ~0.3 | Significantly lower than cyclohexylethanol (~2.0), improving water solubility. |
| Solubility | High | Soluble in alcohols, DCM, THF, EtOAc; moderate water solubility. |
Part 2: Synthetic Routes & Process Chemistry[2]
Reliable access to 1-(tetrahydro-2H-pyran-4-yl)ethanol is achieved through two primary pathways: Nucleophilic Addition (Grignard) or Carbonyl Reduction . The choice depends on the availability of starting materials (aldehyde vs. ketone).
Pathway A: Grignard Addition (C-C Bond Formation)
This method is preferred when building the carbon skeleton from the aldehyde precursor. It allows for the introduction of isotopically labeled methyl groups (e.g., using CD₃MgBr) for metabolic studies.
Reaction Scheme: Tetrahydro-2H-pyran-4-carbaldehyde + MeMgBr → 1-(Tetrahydro-2H-pyran-4-yl)ethanol
Protocol:
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Preparation: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.
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Reagent Loading: Charge methylmagnesium bromide (3.0 M in Et₂O, 1.2 equiv) and cool to 0 °C.
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Addition: Dropwise add tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) dissolved in anhydrous THF. Maintain internal temperature <5 °C to prevent side reactions.
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Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic phase over MgSO₄.
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Purification: Vacuum distillation (bp 95 °C @ 22 mmHg) yields the product as a clear oil.
Pathway B: Ketone Reduction (Chemoselective)
This route utilizes 4-acetyltetrahydropyran and is ideal for scale-up due to milder conditions and lower safety risks compared to Grignard reagents.
Protocol:
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Dissolution: Dissolve 4-acetyltetrahydropyran (10 mmol) in MeOH (30 mL). Cool to 0 °C.
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Reduction: Add NaBH₄ (1.1 equiv) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.
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Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (stain with KMnO₄; ketone is UV active if derivatized, but alcohol requires staining).
-
Quench: Add Acetone (2 mL) to destroy excess hydride, then concentrate in vacuo.
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Partition: Dissolve residue in DCM/Water. Separate phases.
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Yield: Quantitative conversion is typical; product often requires no chromatography if starting material was pure.
Visualized Synthetic Workflow
Figure 1: Dual synthetic pathways for accessing the target alcohol. Pathway A (top) builds the carbon chain; Pathway B (bottom) reduces the pre-existing ketone.
Part 3: Medicinal Chemistry Applications
Bioisosterism & Lipophilicity Modulation
The THP ring is a classic bioisostere for the cyclohexyl ring. The ether oxygen at the 4-position acts as a hydrogen bond acceptor but, crucially, lowers the LogP of the molecule by approximately 1.5–2.0 units compared to the carbocyclic analog.
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Cyclohexyl-ethanol LogP: ~2.1 (High lipophilicity risk)
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THP-ethanol LogP: ~0.3 (Optimal for solubility)
This "ether switch" is a standard tactic in Lead Optimization to improve Lipophilic Ligand Efficiency (LLE) without significantly altering steric bulk.
Metabolic Stability
The 4-position of a cyclohexyl ring is a metabolic "soft spot," prone to oxidation by CYP450 enzymes (hydroxylation). Replacing this carbon with an oxygen atom (THP) blocks this specific metabolic pathway, often extending the half-life (t1/2) of the drug candidate.
Stereochemical Considerations
The molecule possesses a chiral center at the exocyclic carbon.
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Racemate: Useful for initial SAR (Structure-Activity Relationship) screening.
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Enantiomers: For advanced leads, the enantiomers must be separated. This is typically achieved via Chiral HPLC (e.g., Chiralpak AD-H column) or Lipase-catalyzed kinetic resolution (using Novozym 435 and vinyl acetate).
Decision Logic for Scaffold Selection
Figure 2: Decision matrix for substituting carbocycles with THP rings to solve ADME toxicity issues.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized building block, the following spectral data should be verified.
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¹H NMR (400 MHz, CDCl₃):
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δ 3.9–4.0 (m, 2H, THP O-CH₂ -eq)
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δ 3.5–3.6 (m, 1H, CH -OH)
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δ 3.3–3.4 (dt, 2H, THP O-CH₂ -ax)
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δ 1.6–1.7 (m, 2H)
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δ 1.3–1.5 (m, 3H)
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δ 1.15 (d, J=6.4 Hz, 3H, CH₃ )
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Diagnostic Signal: The doublet at ~1.15 ppm confirms the presence of the methyl group adjacent to the alcohol, distinguishing it from the primary alcohol isomer (which would show a triplet or complex multiplet).
-
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MS (ESI):
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[M+H]⁺ = 131.2 (Weak, often loses H₂O)
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[M+Na]⁺ = 153.1 (Dominant species in positive mode)
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Part 5: Safety & Handling (SDS Summary)
While specific comprehensive toxicological data for this intermediate is limited, handling should follow protocols for similar secondary alcohols and ethers.
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][4] |
| Flammability | H227 | Combustible liquid (Flash point ~95°C). |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. As an ether derivative, check for peroxides if stored for extended periods (>12 months), although the THP ring is generally more stable than acyclic ethers.
References
-
Chemical Identity & CAS Verific
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Synthetic Methodology (Ketone Reduction)
- Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607. (Foundational reference for NaBH4 reduction of ketones).
-
Synthesis of Tetrahydropyran Derivatives. Organic Chemistry Portal. Link
-
Medicinal Chemistry Applic
- Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextualizes ether-based bioisosteres like THP).
-
Meanwell, N. A. (2011).[4][5] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
